2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid
Description
2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid is a chemical compound characterized by its unique molecular structure, which includes an amino group, a dichlorophenoxy group, and a benzenesulfonic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Properties
IUPAC Name |
2-amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S/c13-7-1-4-11(9(14)5-7)19-8-2-3-10(15)12(6-8)20(16,17)18/h1-6H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWRZQPTIVXXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-aminobenzenesulfonic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Electrophilic substitution reactions may use reagents such as bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways.
Biology: In biological research, 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid can be used as a probe or reagent to study biological processes, particularly those involving aromatic compounds.
Industry: Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity. The exact pathways and molecular targets involved would depend on the context of its use.
Comparison with Similar Compounds
2-Amino-5-(2,4-dichlorophenoxy)pyridine: This compound is structurally similar but contains a pyridine ring instead of a benzene ring.
2,4,4'-Trichloro-2'-aminodiphenylether: Another related compound with additional chlorine atoms.
Uniqueness: 2-Amino-5-(2,4-dichlorophenoxy)benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
